

Propiophenone Solubility in Organic Solvents: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **propiophenone** in various organic solvents. **Propiophenone**, an aromatic ketone, is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solubility characteristics are critical for reaction kinetics, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Data Presentation: Propiophenone Solubility

Propiophenone is a colorless to pale yellow liquid with a characteristic floral odor.[1] While its solubility in water is limited, it is widely soluble in many common organic solvents.[2][3] The available quantitative and qualitative solubility data are summarized in the table below. Many sources describe **propiophenone** as being "miscible" with several organic solvents, indicating that it is soluble in all proportions.[3][4]



Solvent	Chemical Formula	Туре	Solubility Data	Temperature (°C)
Water	H₂O	Polar Protic	2 g/L[5]; 0.2 wt% [4]	20
Ethanol	C₂H₅OH	Polar Protic	Miscible[3][4]	Room Temperature
Methanol	СН₃ОН	Polar Protic	Miscible[3][6]	Room Temperature
Diethyl Ether	(C₂H₅)₂O	Polar Aprotic	Miscible[3][4]	Room Temperature
Benzene	С6Н6	Non-polar	Soluble[7]; Miscible[3]	Not Specified
Toluene	C7H8	Non-polar	Soluble[7]; Miscible[3]	Not Specified
Acetone	СзН6О	Polar Aprotic	Data not available	Not Specified
Dimethylformami de	C ₃ H ₇ NO	Polar Aprotic	Data not available	Not Specified
Ethylene Glycol	C ₂ H ₆ O ₂	Polar Protic	Insoluble[3][7]	Not Specified
Propylene Glycol	C3H8O2	Polar Protic	Insoluble[3][7]	Not Specified
Glycerol	СзНвОз	Polar Protic	Insoluble[3][7]	Not Specified

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of **propiophenone** are not widely published, standard methodologies for organic compounds can be readily applied. The following protocols are adapted from established techniques for determining the solubility of liquid solutes.



Method 1: Shake-Flask Method (for determining quantitative solubility)

This gravimetric method is a reliable technique for determining the solubility of a substance in a given solvent at a specific temperature.

Materials:

- Propiophenone (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker bath
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (chemically compatible with the solvent)
- Evaporating dish or rotary evaporator

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **propiophenone** to a known volume of the selected organic solvent in a sealed, airtight flask. The excess **propiophenone** will ensure that the solution becomes saturated.
 - Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have a visible excess of the undissolved propiophenone.



- Sample Collection and Filtration:
 - Once equilibrium is reached, allow the solution to stand undisturbed in the shaker bath for several hours to allow the excess propiophenone to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved solute, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).
- Quantification of Solute:
 - Transfer the filtered, saturated solution to a pre-weighed evaporating dish.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a controlled temperature to avoid loss of the less volatile propiophenone.
 - Once the solvent is completely removed, reweigh the evaporating dish containing the propiophenone residue.
- Calculation of Solubility:
 - The solubility can be calculated using the following formula: Solubility (g/100 mL) =
 [(Mass of dish + residue) (Mass of empty dish)] / (Volume of sample taken in mL) * 100

Method 2: Visual Method (for qualitative and semiquantitative assessment)

This is a simpler, faster method for estimating solubility and is particularly useful for determining miscibility.

Materials:

- Propiophenone
- Selected organic solvent
- · Graduated cylinders or test tubes



Vortex mixer

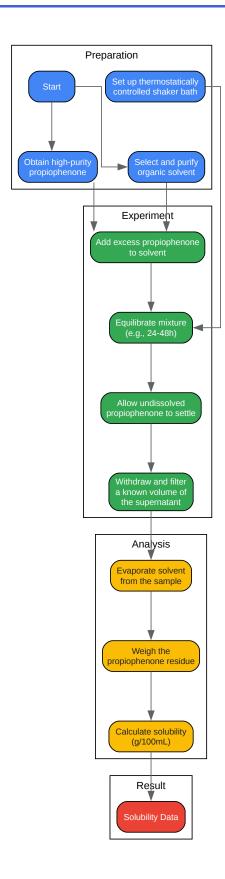
Procedure:

- Incremental Addition:
 - In a graduated cylinder or test tube, add a known volume of the organic solvent.
 - Incrementally add small, known volumes of **propiophenone** to the solvent.
 - After each addition, cap the container and mix thoroughly using a vortex mixer until the solution is clear.
- Observation:
 - Observe the solution for any signs of cloudiness, phase separation, or the presence of undissolved droplets.
 - Continue adding **propiophenone** until the solution becomes saturated (i.e., it remains cloudy or a separate layer forms even after vigorous mixing).
- Determination of Miscibility:
 - If propiophenone and the solvent form a single, clear phase regardless of the proportions mixed, they are considered miscible.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic liquid like **propiophenone**.





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Caption: Workflow for determining the solubility of **propiophenone** in an organic solvent.



This guide provides essential information on the solubility of **propiophenone** for professionals in research and development. While extensive quantitative data is not readily available in the public domain, the provided information on its miscibility with common organic solvents and the detailed experimental protocols offer a solid foundation for practical applications.

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